Ageroplas

Description

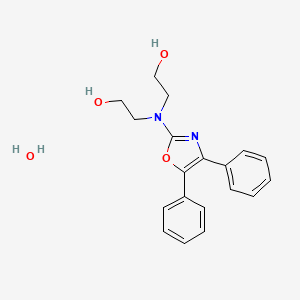

Ageroplas, known chemically as 2,2'-[(4,5-diphenyl-2-oxazolyl)imino]bis-ethanol (CAS: 18471-20-0), is a synthetic anthelmintic compound introduced in Italy in 1973 under the trade name this compound Serona by Istituto Farmacologico Serono SPA . Its molecular formula is C₁₉H₂₀N₂O₃, with a molecular weight of 324.38 g/mol. Structurally, it features an oxazole core substituted with diphenyl groups and bis-ethanolamine moieties (Figure 1).

Synthesis: this compound is synthesized via a reflux reaction of 2-chloro-4,5-diphenyloxazole with diethanolamine in absolute ethanol. The product is isolated with a yield of 69.5% after crystallization from ether and petroleum ether .

Properties

CAS No. |

63867-52-7 |

|---|---|

Molecular Formula |

C19H22N2O4 |

Molecular Weight |

342.4 g/mol |

IUPAC Name |

2-[(4,5-diphenyl-1,3-oxazol-2-yl)-(2-hydroxyethyl)amino]ethanol;hydrate |

InChI |

InChI=1S/C19H20N2O3.H2O/c22-13-11-21(12-14-23)19-20-17(15-7-3-1-4-8-15)18(24-19)16-9-5-2-6-10-16;/h1-10,22-23H,11-14H2;1H2 |

InChI Key |

OHVGZAPKNZCKDQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(OC(=N2)N(CCO)CCO)C3=CC=CC=C3.O |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC(=N2)N(CCO)CCO)C3=CC=CC=C3.O |

Other CAS No. |

63867-52-7 |

Synonyms |

ditazol ditazole S 222 S-222 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structurally and Functionally Similar Compounds

Ageroplas is compared below with Dithiazanine Iodide, another anthelmintic agent, based on structural, synthetic, and functional attributes.

Table 1: Comparative Analysis of this compound and Dithiazanine Iodide

Structural Comparison

- This compound: Central oxazole ring with electron-rich diphenyl groups enhances stability, while ethanolamine substituents improve solubility in polar solvents .

- Dithiazanine Iodide: Contains benzothiazole rings linked by a conjugated pentadienyl chain.

Functional and Clinical Comparison

- Dithiazanine’s iodide moiety may disrupt ion channels in parasites, while this compound’s oxazole structure could inhibit metabolic pathways .

- Historical Context : Dithiazanine was introduced earlier (1958–1959), suggesting this compound may represent a structural optimization for improved safety or efficacy, though direct comparative studies are absent in the provided sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.